Isomenthol acetate

Catalog No.
S13338435
CAS No.
20777-45-1
M.F
C12H22O2
M. Wt
198.30 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Isomenthol acetate

CAS Number

20777-45-1

Product Name

Isomenthol acetate

IUPAC Name

[(1R,2S,5S)-5-methyl-2-propan-2-ylcyclohexyl] acetate

Molecular Formula

C12H22O2

Molecular Weight

198.30 g/mol

InChI

InChI=1S/C12H22O2/c1-8(2)11-6-5-9(3)7-12(11)14-10(4)13/h8-9,11-12H,5-7H2,1-4H3/t9-,11-,12+/m0/s1

InChI Key

XHXUANMFYXWVNG-ZMLRMANQSA-N

Canonical SMILES

CC1CCC(C(C1)OC(=O)C)C(C)C

Isomeric SMILES

C[C@H]1CC[C@H]([C@@H](C1)OC(=O)C)C(C)C

Isomenthol acetate is an organic compound with the molecular formula C12H22O2\text{C}_{12}\text{H}_{22}\text{O}_{2}. It is classified as an acetate ester derived from isomenthol and acetic acid. This compound appears as a colorless liquid with a pleasant minty aroma, making it attractive for various applications in flavoring and fragrance industries. Isomenthol acetate is known for its structural similarity to menthol, which contributes to its unique sensory characteristics and potential biological activities .

Typical of esters. These include:

  • Hydrolysis: In the presence of water and an acid or base catalyst, isomenthol acetate can be hydrolyzed back into isomenthol and acetic acid.
  • Transesterification: Isomenthol acetate can react with alcohols to form different esters, which is useful in modifying its properties for specific applications.
  • Reduction: Under specific conditions, isomenthol acetate can be reduced to yield alcohols or other derivatives, depending on the reducing agent employed .

Isomenthol acetate exhibits notable biological activity, particularly in the realm of flavor and aroma. Its minty scent makes it a popular choice in perfumery and food flavoring. Additionally, it has been studied for its potential antimicrobial properties, which could make it useful in food preservation and as a natural preservative in cosmetic formulations . Some studies suggest that compounds similar to isomenthol acetate may also exhibit anti-inflammatory effects, although more research is needed to fully understand these properties.

The synthesis of isomenthol acetate can be achieved through various methods:

  • Esterification: The most common method involves the reaction of isomenthol with acetic acid in the presence of an acid catalyst such as sulfuric acid. This process typically follows the Fischer esterification mechanism.
  • Enzymatic Synthesis: Enzymatic methods using lipases or other biocatalysts can produce isomenthol acetate under mild conditions, offering a more environmentally friendly alternative to traditional chemical synthesis .
  • Chemical Modification: Isomenthol can also be chemically modified to form isomenthol acetate through various organic reactions, including acylation processes using acyl chlorides or anhydrides .

Isomenthol acetate finds applications across multiple industries:

  • Flavoring Agents: It is widely used in the food industry to impart minty flavors in products such as candies, chewing gums, and beverages.
  • Fragrance Industry: Its pleasant aroma makes it suitable for use in perfumes and scented products.
  • Pharmaceuticals: Due to its potential biological activities, it may be explored for use in therapeutic formulations, particularly those targeting respiratory conditions .
  • Cosmetics: Its fragrance properties make it a common ingredient in cosmetic products such as lotions and creams.

Isomenthol acetate shares structural similarities with several other compounds, notably menthol and menthyl acetate. Below is a comparison highlighting its uniqueness:

CompoundMolecular FormulaKey CharacteristicsUnique Aspects
Isomenthol AcetateC12H22O2Minty aroma; used in flavors and fragrancesDerived from isomenthol; distinct sensory profile
MentholC10H20OCooling sensation; widely used in medicinal productsProvides a stronger cooling effect than isomenthol acetate
Menthyl AcetateC12H24O2Similar aroma; used in flavorsMore viscous and less volatile than isomenthol acetate
Isoamyl AcetateC7H14O2Fruity aroma; used primarily in foodDifferent odor profile (banana-like) compared to minty scent

Isomenthol acetate stands out due to its specific aromatic properties that cater to both flavoring and fragrance applications while maintaining a favorable safety profile for consumer products .

XLogP3

3.6

Hydrogen Bond Acceptor Count

2

Exact Mass

198.161979940 g/mol

Monoisotopic Mass

198.161979940 g/mol

Heavy Atom Count

14

Dates

Last modified: 08-10-2024

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